molecular formula C20H12ClIN2O2S B5172227 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

Cat. No. B5172227
M. Wt: 506.7 g/mol
InChI Key: AYBQFRYMLCGZCN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide, commonly known as BI-2536, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the family of Polo-like kinase (PLK) inhibitors, which are known to play a crucial role in the regulation of cell division. BI-2536 has been shown to have potent anti-tumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

BI-2536 is a highly selective inhibitor of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1, a serine/threonine kinase that plays a critical role in cell division. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome alignment, and cytokinesis. By inhibiting N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1, BI-2536 disrupts these processes, leading to mitotic arrest and subsequent cell death.
Biochemical and Physiological Effects:
BI-2536 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inducing mitotic arrest, it has been shown to inhibit DNA synthesis and repair, as well as promote the degradation of cyclin B1, a key regulator of cell cycle progression. Furthermore, BI-2536 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of BI-2536 is its potency and selectivity for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1. This makes it an ideal tool for studying the role of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1 in cancer biology. However, one of the limitations of BI-2536 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, like many other small molecule inhibitors, BI-2536 can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the development of BI-2536 and other N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors. One possibility is the development of more potent and selective inhibitors that can overcome the limitations of current inhibitors. Another possibility is the combination of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors with other anti-cancer agents to enhance their efficacy. Moreover, the identification of biomarkers that can predict response to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors could enable the development of personalized cancer therapies. Overall, BI-2536 and other N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors represent a promising avenue for the development of new cancer therapies.

Synthesis Methods

The synthesis of BI-2536 involves a multistep process that starts with the reaction of 2-chloro-5-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then coupled with 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzylamine using N,N-dimethylformamide (DMF) as a solvent and triethylamine as a base. The resulting intermediate is then treated with 4-dimethylaminopyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the final product, BI-2536.

Scientific Research Applications

BI-2536 has been extensively studied in various preclinical models of cancer, including breast, lung, colon, and prostate cancer. It has been shown to inhibit the growth of cancer cells by inducing mitotic arrest and subsequent apoptosis. Moreover, BI-2536 has been shown to have synergistic effects when used in combination with other anti-cancer agents, such as taxanes and DNA-damaging agents.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN2O2S/c21-15-7-5-11(22)9-13(15)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQFRYMLCGZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

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